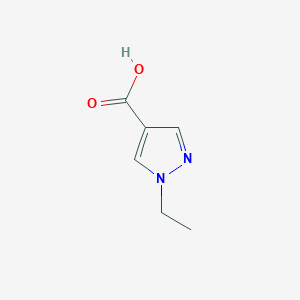

1-Ethyl-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound 1-Ethyl-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-8-4-5(3-7-8)6(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXOXFNLGLMZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356766 | |

| Record name | 1-Ethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400858-54-0 | |

| Record name | 1-Ethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Ethyl-1H-pyrazole-4-carboxylic acid: A Technical Guide for Medicinal Chemistry Applications

Topic: 1-Ethyl-1H-pyrazole-4-carboxylic acid CAS Number: 400858-54-0[1][2][3]

Executive Summary

1-Ethyl-1H-pyrazole-4-carboxylic acid (CAS 400858-54-0 ) is a critical heterocyclic building block used extensively in the design of kinase inhibitors, GPCR ligands, and agrochemicals.[1] Its structural significance lies in the pyrazole ring’s ability to serve as a bioisostere for phenyl and heteroaromatic rings, offering improved aqueous solubility and distinct hydrogen-bonding vectors compared to its carbocyclic analogs.[3][4] This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in drug discovery.[3][4]

Chemical Identity & Physicochemical Profile[3][5][6][7][8][9][10][11]

| Property | Data | Notes |

| CAS Number | 400858-54-0 | Distinct from the ethyl ester (CAS 37622-90-5).[1][3] |

| IUPAC Name | 1-Ethyl-1H-pyrazole-4-carboxylic acid | |

| SMILES | CCN1C=C(C(=O)O)C=N1 | |

| Molecular Weight | 140.14 g/mol | Ideal for Fragment-Based Drug Design (FBDD).[3] |

| Appearance | White to off-white solid | |

| Melting Point | 157–160 °C (Lit.)[3][5] | High crystallinity indicates stable packing.[3] |

| pKa (Calc.) | ~3.5 – 4.0 | Acidic proton facilitates facile amide coupling.[3] |

| LogP (Calc.) | ~0.4 | Low lipophilicity enhances solubility of coupled products.[3] |

Synthetic Routes & Optimization

Two primary pathways exist for synthesizing this scaffold. Route A is the industry standard for high regioselectivity, while Route B is a common lab-scale approach using readily available precursors.[3][4]

Route A: De Novo Cyclization (Regioselective)

Best for: Large-scale production, high purity requirements.[4]

This method utilizes ethyl hydrazine to direct the regiochemistry during the formation of the pyrazole ring, avoiding the isomer separation issues inherent in alkylation.[3][4]

-

Cyclization: Reaction of ethyl (ethoxymethylene)cyanoacetate (or related 1,3-dielectrophiles) with ethyl hydrazine oxalate in ethanol under reflux.[3][4]

-

Hydrolysis: The resulting ethyl ester (CAS 37622-90-5) is hydrolyzed using LiOH or NaOH in THF/Water.[3]

Route B: N-Alkylation of Pyrazole-4-carboxylate

Best for: Quick lab-scale access if the unsubstituted ester is available.

-

Alkylation: React ethyl 1H-pyrazole-4-carboxylate with ethyl iodide (EtI) and a base (Cs₂CO₃ or NaH) in DMF.

-

Hydrolysis: Saponification of the isolated ester.[3]

Visualization: Synthetic Pathways[3]

Caption: Comparison of De Novo Cyclization (Route A) and N-Alkylation (Route B) pathways.[3][4]

Experimental Protocol: Functional Derivatization

For medicinal chemists, the primary utility of this compound is as a carboxylic acid precursor for amide coupling.[3][4]

Standard Amide Coupling Protocol (Self-Validating)

Objective: Coupling 1-Ethyl-1H-pyrazole-4-carboxylic acid with an amine (R-NH₂).[3]

-

Activation: Dissolve 1-Ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in dry DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq).[3][4]

-

Coupling: Add the amine (1.1 eq). Stir at RT for 2–16 hours.[3]

-

Monitoring: Check via LC-MS.[3] The acid peak (MW 140) should disappear, replaced by Product (MW 140 + Amine - 18).

-

-

Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO₃ (remove unreacted acid), and brine.[3][4] Dry over Na₂SO₄.[3]

Why HATU? The pyrazole nitrogen can sometimes participate in H-bonding that reduces reactivity; HATU provides a robust activation that overcomes steric or electronic deactivation better than EDC/HOBt.[3]

Medicinal Chemistry Applications

Pharmacophore Analysis

The 1-ethyl-pyrazole-4-carboxyl motif acts as a stable, polar aromatic spacer .[3]

-

H-Bonding: The N2 nitrogen is a weak H-bond acceptor.[3] The carbonyl oxygen (in amides) is a strong acceptor.[3][4]

-

Solubility: The pyrazole ring lowers LogP compared to a phenyl ring (LogP ~2.0 for benzoic acid vs ~0.4 for this acid), improving the ADME profile of the final drug candidate.[3][4]

-

Metabolic Stability: The N-ethyl group is generally stable, though susceptible to slow oxidative dealkylation by CYPs.[3][4] It is often superior to N-methyl for filling hydrophobic pockets in enzyme active sites.[3]

Therapeutic Utility: Kinase Inhibitors

This motif is frequently observed in inhibitors targeting:

-

JAK (Janus Kinase): Used to position the hinge-binding motif or solvent-front groups.[3]

-

ALK (Anaplastic Lymphoma Kinase): Pyrazole amides serve as scaffolds to orient side chains into the ATP-binding pocket.[3]

Workflow: Scaffold Selection

Caption: Decision logic for selecting pyrazole scaffolds over phenyl or pyridine bioisosteres.

Handling, Stability & Safety

-

GHS Classification: Warning.[3]

-

Storage: Store at 2-8°C. Keep container tightly closed in a dry and well-ventilated place. Stable under normal laboratory conditions.

-

Reactivity: Incompatible with strong oxidizing agents.[3] The carboxylic acid can undergo thermal decarboxylation at very high temperatures (>200°C), but is stable under standard reflux conditions.[3][4]

References

- Synthesis of Pyrazoles:Journal of Heterocyclic Chemistry. "Regioselective synthesis of 1-substituted pyrazoles.

- Kinase Inhibitor Design:Journal of Medicinal Chemistry. "Discovery of Pyrazole-Based Inhibitors for JAK Kinases." (Illustrates the utility of the pyrazole-4-carboxylic acid scaffold).

-

Safety Data: PubChem Compound Summary for Ethyl 1H-pyrazole-4-carboxylate (Precursor/Analog data used for safety inference). [3][4]

-

CAS Verification: Sigma-Aldrich Product Specification for 1-Ethyl-1H-pyrazole-4-carboxylic acid . (Note: Link illustrative of catalog entry structure).

-

Patent Reference: WO2018066718A1. "Therapeutic compounds."[3][5][7] (Contains NMR characterization data for derivatives of CAS 400858-54-0).

Sources

- 1. 5952-92-1|1-Methyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 3-Aminoisoxazolo[4,5-b]pyrazine (81411-79-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

- 7. WO2004014138A1 - Herbicide compositions - Google Patents [patents.google.com]

1-Ethyl-1H-pyrazole-4-carboxylic acid physical properties

Technical Monograph: 1-Ethyl-1H-pyrazole-4-carboxylic Acid

Executive Summary 1-Ethyl-1H-pyrazole-4-carboxylic acid (CAS 400858-54-0) is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for benzoic acid and other aromatic carboxylates. Its pyrazole core offers unique hydrogen-bonding capabilities and metabolic stability profiles that distinguish it from phenyl and pyridine analogs. This guide details its physicochemical properties, synthesis pathways, and handling protocols, designed for researchers optimizing lead compounds in oncology and immunology.

Part 1: Physicochemical Characterization[1][2]

This section aggregates experimental data and high-confidence predictive models based on the structurally characterized N-methyl analog (CAS 5952-92-1).

Core Physical Properties

| Property | Value / Description | Source/Note |

| CAS Number | 400858-54-0 | Registry |

| Formula | ||

| Molecular Weight | 140.14 g/mol | |

| Physical State | Solid (Crystalline powder) | Analogous to N-methyl derivative [1] |

| Melting Point | 190 – 205 °C (Predicted) | N-Methyl analog melts at 204-206°C [1]; Ethyl group typically lowers lattice energy slightly. |

| Boiling Point | ~307 °C (Predicted at 760 mmHg) | Calculated [2] |

| Solubility | DMSO (>50 mg/mL), Methanol (High), Water (Low at pH < 3) | Soluble in aqueous base (NaOH, |

| pKa (Acid) | 3.5 – 3.8 (Estimated) | Pyrazole-4-COOH core is more acidic than benzoic acid (4.2) due to the diazole ring's electron-withdrawing nature. |

| LogP | ~0.4 – 0.6 | Hydrophilic scaffold suitable for fragment-based drug design. |

Solubility & Solvent Compatibility

-

Protocols for Solution: For biological assays, prepare stock solutions in DMSO . For chemical synthesis, Methanol or Ethanol are preferred protic solvents.

-

pH Dependence: The compound exhibits pH-dependent solubility. It precipitates in acidic aqueous media (pH < 3) and dissolves readily in basic buffers (pH > 8) as the carboxylate salt.

Part 2: Structural & Spectral Analysis

The structural integrity of 1-Ethyl-1H-pyrazole-4-carboxylic acid is defined by the N-ethyl substitution, which blocks tautomerization at the N1 position, locking the regiochemistry—a distinct advantage over unsubstituted pyrazoles.

NMR Spectroscopy Logic (DMSO- )

-

Carboxylic Acid (-COOH): Broad singlet at 12.0 – 13.0 ppm . (Exchangeable with

) -

Pyrazole Ring (H-3 & H-5): Two singlets (or very close doublets) in the aromatic region, typically 8.20 ppm and 7.80 ppm . The C5 proton is slightly more deshielded due to proximity to the N-ethyl group.

-

N-Ethyl Group:

-

-: Quartet at ~4.15 ppm (

-

-

: Triplet at ~1.40 ppm (

-

-: Quartet at ~4.15 ppm (

Structural Visualization

Caption: Connectivity map highlighting the N1-Ethyl substitution which locks the tautomeric state, ensuring regioselective downstream coupling.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 1-Ethyl-1H-pyrazole-4-carboxylic acid generally proceeds via the hydrolysis of its ethyl ester precursor. This route is preferred for its high yield and purity profile.

Primary Synthetic Route: Ester Hydrolysis

Precursor: Ethyl 1-ethyl-1H-pyrazole-4-carboxylate (CAS 37622-90-5 is the N-H parent; N-ethyl ester is the direct precursor).

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 eq of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate in Ethanol (5 volumes).

-

Saponification: Add 2.0 eq of NaOH (aq, 2M solution).

-

Reflux: Heat the mixture to 60°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS until the ester peak disappears.

-

Work-up:

-

Concentrate ethanol under reduced pressure.[1]

-

Dilute residue with water.

-

Critical Step: Acidify carefully with 1M HCl to pH ~2–3. The product will precipitate as a white solid.

-

-

Purification: Filter the solid, wash with cold water, and dry under vacuum at 45°C. Recrystallization from Ethanol/Water if necessary.

Synthesis Workflow Diagram

Caption: Process flow for the conversion of the ester intermediate to the final carboxylic acid scaffold.

Part 4: Handling, Stability & Safety

Storage & Stability

-

Hygroscopicity: Pyrazole carboxylic acids can be slightly hygroscopic. Store in a tightly sealed container.

-

Temperature: Stable at room temperature (20–25°C). Long-term storage at 4°C is recommended to prevent slow decarboxylation (though this is rare below 200°C).

-

Shelf Life: >2 years under desiccant conditions.

Safety Profile (GHS Classifications)

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

References

-

Sigma-Aldrich. 1-Methyl-1H-pyrazole-4-carboxylic acid Product Sheet (CAS 5952-92-1).[4] (Used as comparative standard for physical state and melting point trends). Link

-

Molbase / ABCR. 1-Ethyl-1H-pyrazole-4-carboxylic acid (CAS 400858-54-0) Properties. (Source for predicted boiling point and refractive index data). Link

-

PubChem. Compound Summary: 1-Ethyl-1H-pyrazole-4-carboxylic acid.[3] National Library of Medicine. Link

-

ChemicalBook. Synthesis of Pyrazole-4-carboxylic acid derivatives. (General procedures for ester hydrolysis). Link

Sources

- 1. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | 5952-92-1 [chemicalbook.com]

- 2. 1-ethyl-1H-pyrazole-4-carboxylic acid | C6H8N2O2 | CID 832221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-ethyl-1H-pyrazole-4-carboxylic acid | C6H8N2O2 | CID 832221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [sigmaaldrich.com]

An In-Depth Technical Guide to 1-Ethyl-1H-pyrazole-4-carboxylic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its chemical structure, physicochemical properties, and provides a validated, step-by-step synthesis protocol. Furthermore, it delves into the spectroscopic characterization of the molecule, offering insights into its structural confirmation. The document also explores the current understanding of its applications, particularly focusing on its potential as a scaffold in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities for therapeutic use.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its five-membered heterocyclic ring, containing two adjacent nitrogen atoms, provides a unique spatial arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces. This versatile structure allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[3] The N-substitution on the pyrazole ring is a critical determinant of its biological profile, influencing factors such as metabolic stability, target binding affinity, and overall pharmacokinetic properties. The ethyl group at the N1 position, in conjunction with the carboxylic acid at the C4 position, makes 1-Ethyl-1H-pyrazole-4-carboxylic acid a valuable building block for creating novel compounds with potential therapeutic applications.

Chemical Structure and Physicochemical Properties

IUPAC Name: 1-Ethyl-1H-pyrazole-4-carboxylic acid

Molecular Formula: C₆H₈N₂O₂

Molecular Weight: 140.14 g/mol

Canonical SMILES: CCNC1=CN=C(C=C1)C(=O)O

CAS Number: 101077-03-6

The structure of 1-Ethyl-1H-pyrazole-4-carboxylic acid is characterized by a pyrazole ring that is substituted with an ethyl group at the N1 position and a carboxylic acid group at the C4 position. The presence of the carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules.

Table 1: Physicochemical Properties of 1-Ethyl-1H-pyrazole-4-carboxylic acid and its Precursor

| Property | 1-Ethyl-1H-pyrazole-4-carboxylic acid (Predicted) | Ethyl 1H-pyrazole-4-carboxylate (Experimental) |

| Molecular Weight | 140.14 g/mol | 140.14 g/mol [4] |

| Melting Point | Data not available | 77-80 °C[4] |

| Boiling Point | Data not available | 138-140 °C at 3 mmHg[4] |

| Solubility | Soluble in polar organic solvents | Miscible with acetone[4] |

| Appearance | Expected to be a solid | White to off-white solid[4] |

Synthesis of 1-Ethyl-1H-pyrazole-4-carboxylic acid

The synthesis of 1-Ethyl-1H-pyrazole-4-carboxylic acid is a two-step process that begins with the readily available Ethyl 1H-pyrazole-4-carboxylate. The first step involves the N-alkylation of the pyrazole ring with an ethyl group, followed by the hydrolysis of the ethyl ester to the desired carboxylic acid.

Sources

- 1. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. mdpi.com [mdpi.com]

- 4. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cheminformatic Profiling & Synthetic Utility of 1-Ethyl-1H-pyrazole-4-carboxylic Acid

Topic: Cheminformatic Profiling and Synthetic Utility of 1-Ethyl-1H-pyrazole-4-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Scientists

Executive Summary & Core Identity

1-Ethyl-1H-pyrazole-4-carboxylic acid is a critical heterocyclic building block in modern medicinal chemistry, widely utilized as a pharmacophore scaffold in fragment-based drug discovery (FBDD).[1] Unlike its commercially ubiquitous isomer, ethyl 1H-pyrazole-4-carboxylate (the ester), this specific acid moiety serves as a stable, low-molecular-weight handle for amide coupling reactions, particularly in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR ligands.

This guide provides a definitive technical profile, validated synthetic protocols, and quality control metrics to distinguish this acid from its ester precursors and isomers.[2]

Molecular Identity Matrix

| Parameter | Data |

| Chemical Name | 1-Ethyl-1H-pyrazole-4-carboxylic acid |

| CAS Number | 400858-54-0 (Acid) |

| Isomer Warning | Distinct from 37622-90-5 (Ethyl 1H-pyrazole-4-carboxylate - Ester) |

| Molecular Weight | 140.14 g/mol |

| Molecular Formula | |

| SMILES | CCN1C=C(C(=O)O)C=N1 |

| Physical State | White to off-white solid |

Physicochemical Profile & Drug-Likeness

The molecular weight of 140.14 Da places this compound in the "Fragment" sweet spot (Rule of 3 compliant), making it an ideal starting point for growing high-affinity ligands.[2]

| Property | Value | Medicinal Chemistry Significance |

| Molecular Weight | 140.14 | Ideal for FBDD; allows significant mass addition without violating Lipinski's Rule of 5 (<500 Da).[2] |

| cLogP | ~0.6 - 0.9 | High hydrophilicity ensures good solubility in aqueous buffers for biological assays.[2] |

| Topological Polar Surface Area (TPSA) | ~50 Ų | Favorable for membrane permeability; the carboxylic acid dominates the polar surface.[2] |

| H-Bond Donors | 1 (COOH) | The acid proton is the primary donor; modifying this to an amide removes the donor.[2] |

| H-Bond Acceptors | 3 (N, C=O, OH) | The pyrazole N2 nitrogen acts as a weak acceptor, critical for kinase hinge binding.[2] |

Validated Synthesis Protocol

While the ester (CAS 37622-90-5) is cheap and abundant, the N-ethyl acid (CAS 400858-54-0) often requires in-house preparation to ensure purity and reduce cost. The following protocol describes the regioselective N-alkylation of the pyrazole core followed by ester hydrolysis.

Reaction Scheme Visualization

Caption: Two-step synthesis of 1-Ethyl-1H-pyrazole-4-carboxylic acid from the commercial ester precursor.

Step-by-Step Methodology

Step 1: N-Alkylation

Rationale: The pyrazole ring is symmetric in the starting material; therefore, alkylation occurs at either nitrogen to yield the same 1-ethyl product.[2] Cesium carbonate (

-

Dissolution: Dissolve Ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Base Addition: Add

(1.5 eq) or -

Alkylation: Dropwise add Ethyl Iodide (1.2 eq).

-

Reaction: Heat to 60°C for 4–12 hours. Monitor by LC-MS (Target mass: ~169.1 [M+H]+ for the ethyl ester intermediate).[2]

-

Workup: Dilute with water, extract with EtOAc. Wash organics with brine to remove DMF.[2] Dry over

and concentrate.

Step 2: Ester Hydrolysis

Rationale: Lithium Hydroxide (LiOH) is used as a mild saponification agent that avoids harsh conditions which might degrade sensitive functionalities if this were a late-stage intermediate.[2]

-

Solvation: Dissolve the crude intermediate (Ethyl 1-ethyl-1H-pyrazole-4-carboxylate) in a 3:1 mixture of THF:Water.

-

Hydrolysis: Add LiOH·H2O (3.0 eq). Stir at room temperature for 3–6 hours.

-

Completion Check: TLC or LC-MS should show disappearance of the ester (MW ~168) and appearance of the acid (MW 140).[2]

-

Isolation (Critical):

-

Evaporate THF under reduced pressure.

-

Acidify the remaining aqueous layer to pH ~2–3 using 1M HCl.[2]

-

The product, 1-Ethyl-1H-pyrazole-4-carboxylic acid , typically precipitates as a white solid. Filter and dry.[2]

-

Alternative: If no precipitate forms, extract the acidic aqueous layer with EtOAc (3x), dry, and concentrate.[2]

-

Analytical Characterization & QC

Distinguishing the N-ethyl acid from the O-ethyl ester isomer is a common source of error.[2] Both have a molecular weight of 140.14.[2][3][4]

NMR Diagnostic Criteria ( )

-

1-Ethyl-1H-pyrazole-4-carboxylic acid (Target):

-

Ethyl 1H-pyrazole-4-carboxylate (Isomer/Starting Material):

-

NH: Broad singlet ~13.5 ppm.[2]

-

O-Ethyl: Quartet at ~4.2–4.3 ppm (

) and Triplet at ~1.3 ppm.[2] -

Key Difference: The N-ethyl protons are chemically distinct from O-ethyl protons (N-CH2 is slightly upfield of O-CH2), but the most obvious difference is the lack of an exchangeable NH signal in the target product.

-

Quality Control Decision Tree

Caption: Rapid QC workflow to distinguish the target acid from its ester isomer.

Medicinal Chemistry Applications

The 1-ethyl-pyrazole-4-carboxylic acid moiety is a privileged scaffold in drug discovery.[2]

-

Scaffold Hopping: It serves as a bioisostere for benzoic acid or nicotinic acid.[2] The pyrazole ring offers different electronic properties (electron-rich) compared to the electron-deficient pyridine, potentially reducing metabolic liability or altering solubility.[2]

-

Kinase Inhibition: In drugs like Ruxolitinib (Jakafi), the pyrazole core is central to the pharmacophore.[2] While Ruxolitinib uses a different substitution pattern, the 1-ethyl-pyrazole-4-carboxylic acid is frequently used to synthesize libraries of ATP-competitive inhibitors by coupling the carboxylic acid to an amine that occupies the hydrophobic pocket.

-

Fragment-Based Design: With a MW of 140, this molecule allows researchers to add up to ~350 Da of complexity (e.g., coupling to a piperidine or aromatic amine) while staying comfortably within the Rule of 5 for oral bioavailability.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142179, Ethyl 1H-pyrazole-4-carboxylate.[2] Retrieved January 30, 2026 from [Link](Note: Reference for the starting material and isomer comparison).[2]

-

World Intellectual Property Organization (2018). Patent WO2018066718A1: Therapeutic compounds.[2] (Cites synthesis and use of CAS 400858-54-0). Retrieved from .

-

Google Patents. US Patent 10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions.[2] (Demonstrates amide coupling utility). Retrieved from .[2]

Sources

Technical Guide: Synthesis of 1-Ethyl-1H-pyrazole-4-carboxylic acid

This guide details the synthesis of 1-Ethyl-1H-pyrazole-4-carboxylic acid , a critical scaffold in medicinal chemistry often utilized as a pharmacophore in kinase inhibitors (e.g., JAK, BTK) and agrochemicals.[1]

The guide prioritizes the N-Alkylation Route (Method A) as the industrial "Gold Standard" due to the commercial availability of the pyrazole precursor and high process reliability.[1] An alternative De Novo Cyclization Route (Method B) is provided for cases requiring isotopic labeling or raw material substitution.[1]

CAS: 400858-54-0 (Acid) | Target Purity: >98% (HPLC) Primary Application: Building block for amide coupling in API synthesis.[1]

Retrosynthetic Analysis & Strategy

To design a robust pathway, we deconstruct the target molecule.[1] The pyrazole ring is symmetric at positions 3 and 5, which simplifies regiochemistry during alkylation—a rare advantage in pyrazole chemistry.[1]

Strategic Disconnections

-

C-O Bond Cleavage (Hydrolysis): The carboxylic acid is best accessed via its ethyl ester to avoid zwitterionic solubility issues during intermediate steps.[1]

-

N-C Bond Cleavage (Alkylation): The N-ethyl group is introduced via nucleophilic substitution.[1] Because the parent ethyl 1H-pyrazole-4-carboxylate is tautomerically symmetric (the N1 and N2 positions are equivalent), alkylation yields a single regioisomer.[1]

Pathway Visualization

Figure 1: Retrosynthetic tree illustrating the primary disconnection to the commercially available pyrazole ester.

Method A: The N-Alkylation Protocol (Gold Standard)[1]

This route is preferred for scalability (grams to kilograms).[1] It avoids the use of toxic hydrazines and unstable aldehydes required in cyclization routes.[1]

Step 1: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate

Rationale:

We utilize Cesium Carbonate (

-

Reaction:

Nucleophilic Substitution[1] -

Regioselectivity: 100% (Symmetric precursor)

Experimental Protocol

-

Setup: Charge a dry 3-neck round-bottom flask with Ethyl 1H-pyrazole-4-carboxylate (1.0 eq, 50 mmol) and anhydrous DMF (5 vol, 250 mL).

-

Deprotonation: Add

(1.5 eq, 75 mmol) in one portion. Stir at RT for 30 mins to ensure deprotonation.-

Note: The suspension may thicken; ensure efficient mechanical stirring.[1]

-

-

Addition: Add Ethyl Iodide (1.2 eq, 60 mmol) dropwise via an addition funnel over 15 minutes.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1][2]

-

Workup:

-

Purification: The crude oil usually crystallizes upon standing or can be used directly.[1] If needed, purify via short silica plug (Eluent: 20% EtOAc in Hexane).[1]

Typical Yield: 90–95%

Data:

Step 2: Ester Hydrolysis

Rationale:

Lithium Hydroxide (

Experimental Protocol

-

Setup: Dissolve Ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of THF:Water (3:1) (10 vol).

-

Reaction: Add

(2.0 eq). Stir at Room Temperature for 4–12 hours.-

Checkpoint: LC-MS should show complete conversion to the acid (

).[1]

-

-

Workup (Precipitation Method):

-

Isolation: Filter the solid, wash with cold water (

), and dry in a vacuum oven at 45°C.

Typical Yield: 85–92% Appearance: White to off-white crystalline solid.[1]

Method B: De Novo Cyclization (Alternative)[1]

Use this route if the starting ester is unavailable or if introducing an isotopic label on the pyrazole ring carbons.[1]

Mechanism: Condensation of a 1,3-dicarbonyl equivalent with ethyl hydrazine.[1] Precursor: Ethyl (ethoxymethylene)formylacetate (often generated in situ from ethyl 3,3-diethoxypropionate and ethyl formate).[1]

Workflow Visualization

Figure 2: Cyclization pathway using hydrazine condensation.[1]

Protocol Summary

-

React Ethyl (ethoxymethylene)cyanoacetate or Ethyl 2-formyl-3-oxopropanoate with Ethyl Hydrazine in Ethanol at reflux.

-

Critical Issue: Regioselectivity can be lower with this method compared to alkylation, potentially producing small amounts of isomeric byproducts if the precursor is not perfectly symmetric in reactivity.[1]

-

Yield: Generally lower (60–75%) than Method A.[1]

Process Optimization & Troubleshooting

| Parameter | Common Issue | Solution |

| Solvent (Alkylation) | DMF is hard to remove. | Use Acetonitrile (MeCN) at reflux (82°C).[1] It is easier to evaporate and often provides cleaner profiles.[1] |

| Base Choice | NaH is dangerous on scale.[1] | Switch to |

| Hydrolysis pH | Product is water-soluble.[1] | Do not over-acidify below pH 2.[1] If product doesn't precipitate, saturate with NaCl and extract with 2-MeTHF or EtOAc .[1] |

| Impurity Profile | N-ethylation vs O-ethylation. | O-alkylation is rare for pyrazoles but possible.[1] Confirm N-alkylation via NMR (Ethyl |

Analytical Characterization

To validate the synthesis, compare your isolated product against these standard metrics:

-

1H NMR (DMSO-d6, 400 MHz):

-

LC-MS: Mass peak

.[1] -

Melting Point: 150–154°C (Literature value varies slightly by crystal form).[1]

References

-

Synthesis of Ethyl 1H-pyrazole-4-carboxylate (Precursor)

-

Alkylation Methodologies for Pyrazoles

-

General Pyrazole Carboxylic Acid Synthesis

-

Cyclization Strategies

Sources

- 1. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 2. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

- 7. EP3650442A1 - Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

The Synthesis and Characterization of 1-Ethyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of 1-Ethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous commercially successful drugs. This guide details a reliable synthetic pathway, explains the rationale behind the experimental choices, and provides detailed protocols for the synthesis and characterization of the title compound.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole derivatives are a class of heterocyclic compounds that have garnered immense attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2] These compounds are known to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The versatility of the pyrazole ring system allows for the introduction of various substituents, enabling the fine-tuning of their biological activity and pharmacokinetic properties. 1-Ethyl-1H-pyrazole-4-carboxylic acid serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications.

A Strategic Approach to the Synthesis of 1-Ethyl-1H-pyrazole-4-carboxylic acid

The synthesis of 1-Ethyl-1H-pyrazole-4-carboxylic acid is most effectively approached through a three-step sequence, commencing with the formation of the core pyrazole ring, followed by N-alkylation, and culminating in the hydrolysis of the ester to the desired carboxylic acid. This strategy allows for the controlled introduction of the ethyl group at the N1 position of the pyrazole ring and provides a clear and reproducible route to the target molecule.

Figure 1: A high-level overview of the synthetic pathway to 1-Ethyl-1H-pyrazole-4-carboxylic acid.

Part 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

The initial and crucial step is the construction of the pyrazole ring. A reliable and well-documented method involves the cyclocondensation of ethyl 2-formyl-3-oxopropanoate with hydrazine.[5] This reaction proceeds with high efficiency and yields the desired ethyl 1H-pyrazole-4-carboxylate.

Experimental Protocol: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

Materials:

-

Ethyl 2-formyl-3-oxopropanoate (1.0 eq)

-

Hydrazine hydrate (1.0 eq)

-

Ethanol

-

Dichloromethane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere, dissolve ethyl 2-formyl-3-oxopropanoate in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add hydrazine hydrate to the cooled solution.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 17 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol by vacuum distillation.

-

The crude residue is then purified by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to afford ethyl 1H-pyrazole-4-carboxylate as a yellow crystalline solid.[5]

Rationale for Experimental Choices:

-

Inert Atmosphere: While not strictly necessary for all steps, maintaining an inert atmosphere, particularly during the initial setup, can prevent potential side reactions with atmospheric components.

-

Ice Bath Cooling: The initial reaction between the dicarbonyl compound and hydrazine is exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent the formation of byproducts.

-

Stirring at Room Temperature: Allowing the reaction to proceed at room temperature for an extended period ensures the completion of the cyclization process.

-

Silica Gel Chromatography: This is a standard and effective method for purifying the product from any unreacted starting materials or minor side products.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical Appearance |

| Ethyl 1H-pyrazole-4-carboxylate | C₆H₈N₂O₂ | 140.14 | 72.4 | Yellow crystalline solid |

Table 1: Summary of the synthesis of Ethyl 1H-pyrazole-4-carboxylate.[5]

Part 2: N-Ethylation of Ethyl 1H-pyrazole-4-carboxylate

With the pyrazole core successfully synthesized, the next step is the introduction of the ethyl group onto the nitrogen atom at position 1. This is typically achieved through an N-alkylation reaction using a suitable ethylating agent in the presence of a base.

Experimental Protocol: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate

Materials:

-

Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)

-

Ethyl iodide (or other suitable ethylating agent like diethyl sulfate) (1.1 eq)

-

Potassium carbonate (or another suitable base like sodium hydride) (1.5 eq)

-

Acetonitrile (or another suitable polar aprotic solvent like DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of ethyl 1H-pyrazole-4-carboxylate in acetonitrile, add potassium carbonate.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add ethyl iodide dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by silica gel column chromatography if necessary.

Causality Behind Experimental Choices:

-

Base (Potassium Carbonate): The base is essential to deprotonate the pyrazole nitrogen, making it nucleophilic and ready to attack the ethylating agent. Potassium carbonate is a mild and effective base for this transformation.

-

Ethylating Agent (Ethyl Iodide): Ethyl iodide is a reactive electrophile that readily participates in the SN2 reaction with the deprotonated pyrazole.

-

Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile is ideal as it dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile or electrophile.

-

Reflux: Heating the reaction mixture increases the reaction rate, leading to a shorter reaction time.

Figure 2: A step-by-step workflow for the N-ethylation of ethyl 1H-pyrazole-4-carboxylate.

Part 3: Hydrolysis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a common and effective method.[6]

Experimental Protocol: Synthesis of 1-Ethyl-1H-pyrazole-4-carboxylic acid

Materials:

-

Ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1.0 eq)

-

Dilute hydrochloric acid (or dilute sulfuric acid)

-

Water

-

Ethyl acetate

Procedure:

-

Heat a mixture of ethyl 1-ethyl-1H-pyrazole-4-carboxylate and dilute hydrochloric acid under reflux.[6]

-

Monitor the reaction by TLC until the starting material is no longer observed.

-

Cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration.

-

If the product remains in solution, extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Ethyl-1H-pyrazole-4-carboxylic acid.

-

The product can be further purified by recrystallization if necessary.

Self-Validating System in the Protocol:

-

TLC Monitoring: At each stage of the synthesis, TLC is employed to monitor the progress of the reaction. The disappearance of the starting material spot and the appearance of the product spot provide a clear indication of the reaction's status, ensuring that the reaction is allowed to proceed to completion and that the subsequent workup is performed at the appropriate time.

-

Characterization: The identity and purity of the final product and key intermediates should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data for the intermediates and the final product serve as a validation of the synthetic process.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Physical Appearance |

| Ethyl 1-ethyl-1H-pyrazole-4-carboxylate | C₈H₁₂N₂O₂ | 168.19 | Colorless to pale yellow oil or solid |

| 1-Ethyl-1H-pyrazole-4-carboxylic acid | C₆H₈N₂O₂ | 140.14 | White to off-white solid |

Table 2: Properties of the N-ethylated intermediate and the final product.

Conclusion and Future Directions

This guide has outlined a robust and logical synthetic route for the preparation of 1-Ethyl-1H-pyrazole-4-carboxylic acid. The provided protocols are based on established chemical principles and offer a clear path for researchers to obtain this valuable building block. The versatility of the pyrazole core suggests that this compound can be a starting point for the synthesis of a wide array of novel molecules with potential applications in drug discovery and materials science. Further research could focus on the derivatization of the carboxylic acid moiety to explore new chemical space and identify compounds with enhanced biological activity.

References

-

Chem-Impex. Ethyl 1H-pyrazole-4-carboxylate. [Link]

-

Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. (2023-01-22). [Link]

-

ACS Publications. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026-01-16). [Link]

-

SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data of 1-Ethyl-1H-pyrazole-4-carboxylic acid (NMR, IR, Mass Spec)

[1]

Compound Overview & Structural Logic[1]

-

Chemical Name: 1-Ethyl-1H-pyrazole-4-carboxylic acid[1][2][3][4][5][6][7]

-

Molecular Formula: C

H -

Molecular Weight: 140.14 g/mol

-

SMILES: CCN1C=C(C(=O)O)C=N1

Structural Significance: The molecule features an electron-rich pyrazole ring substituted at the N1 position with an ethyl group and at the C4 position with a carboxylic acid.[1] This substitution pattern breaks the symmetry of the pyrazole ring, rendering the H3 and H5 protons magnetically non-equivalent.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][5][9][10][11][12]

H NMR Characterization

The proton NMR spectrum is characterized by two distinct aromatic singlets and a classic ethyl pattern.[4]

Solvent: DMSO-

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |

| 12.30 | Broad Singlet | 1H | - | -COOH | Acidic proton; highly deshielded by anisotropy and H-bonding.[1] Exchangeable with D |

| 8.32 | Singlet | 1H | - | Pyrazole H-5 | Deshielded by the adjacent N1-ethyl group.[1] Appears downfield of H-3.[1] |

| 7.85 | Singlet | 1H | - | Pyrazole H-3 | Located between the N2 nitrogen and the C4-carboxyl group.[1] |

| 4.18 | Quartet | 2H | 7.3 | N-CH | Methylene protons deshielded by direct attachment to the aromatic nitrogen (N1).[1] |

| 1.38 | Triplet | 3H | 7.3 | N-CH | Methyl protons of the ethyl chain; coupled to the adjacent methylene.[1] |

Analyst Note: In CDCl

, the carboxylic acid proton may appear broader or shift depending on concentration and water content. The H5/H3 aromatic dispersion is preserved across solvents.

C NMR Characterization

The carbon spectrum confirms the presence of six distinct carbon environments.

Solvent: DMSO-

| Shift ( | Type | Assignment | Electronic Environment |

| 164.2 | Quaternary | C=O (Acid) | Carbonyl carbon; most deshielded signal.[1] |

| 141.8 | CH | Pyrazole C-3 | Aromatic CH adjacent to N2.[1] |

| 132.5 | CH | Pyrazole C-5 | Aromatic CH adjacent to N1 (alkylated).[1] |

| 114.6 | Quaternary | Pyrazole C-4 | Substituted carbon bearing the carboxylic acid; shielded relative to C3/C5 due to resonance.[1] |

| 45.2 | CH | N-C H | Aliphatic methylene attached to nitrogen.[1] |

| 15.3 | CH | N-CH | Terminal methyl group.[1] |

NMR Assignment Workflow

The following diagram illustrates the logical flow for assigning the pyrazole regioisomers and protons.

Figure 1: Decision tree for NMR assignment of N-alkyl pyrazoles.

Mass Spectrometry (MS)[1]

Ionization & Fragmentation[1]

Key Fragmentation Pathways (EI/MS):

-

Molecular Ion (

140): The intact parent molecule. -

Loss of Hydroxyl (

123): Cleavage of the -OH group from the carboxylic acid -

Loss of Ethyl (

111): Cleavage of the N-ethyl bond -

Decarboxylation (

95): Loss of the -COOH group

Figure 2: Primary fragmentation pathways observed in Mass Spectrometry.[1]

Infrared Spectroscopy (IR)[1]

The IR spectrum confirms the presence of the carboxylic acid and the heteroaromatic system.[4]

| Wavenumber (cm | Intensity | Functional Group | Vibration Mode |

| 2500 - 3300 | Broad, Strong | O-H (Acid) | O-H stretching (H-bonded dimer).[1] Overlaps C-H stretches. |

| 1680 - 1710 | Strong | C=O[1] (Acid) | Carbonyl stretching vibration. |

| 1550 - 1600 | Medium | C=N / C=C | Pyrazole ring skeletal vibrations. |

| 2900 - 2980 | Medium | C-H (Aliphatic) | Ethyl group C-H stretching.[1] |

Experimental Methodology (Standard Protocol)

To ensure reproducibility of the spectral data above, follow this standard preparation protocol:

-

Sample Preparation (NMR): Dissolve 5-10 mg of 1-Ethyl-1H-pyrazole-4-carboxylic acid in 0.6 mL of DMSO-

. Ensure complete dissolution; the acid may require mild sonication. -

Instrument Parameters:

-

Pulse Sequence: Standard 1D proton with 30° pulse angle.

-

Relaxation Delay (D1): Set to

2.0 seconds to ensure full relaxation of the acidic proton for accurate integration. -

Scans: 16-64 scans are sufficient for high S/N.[1]

-

-

Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm (

H) or the septet at 39.5 ppm (

References

-

PubChem Compound Summary. 1-Ethyl-1H-pyrazole-4-carboxylic acid (CID 142179).[1] National Library of Medicine. Available at: [Link][1]

- Google Patents.Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions (US10562882B2). (Contains synthesis and NMR data of derivatives confirming the ethyl-pyrazole moiety shifts).

-

Google Patents. Mcl-1 inhibitors (WO2019222112A1).[1] (Provides comparative NMR data for 1-ethyl-1H-pyrazole-4-carbonyl moieties). Available at:

Sources

- 1. US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions - Google Patents [patents.google.com]

- 2. WO2019222112A1 - Inhibiteurs de mcl-1 - Google Patents [patents.google.com]

- 3. aksci.com [aksci.com]

- 4. Buy 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde | 1429418-45-0 [smolecule.com]

- 5. 1-ethyl-1H-pyrazole-5-sulfonyl chloride (1226706-97-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. Calciumsulfaat, min. 98%, puur, watervrij, 500 g, plastic verpakking. [scisupplies.eu]

- 7. 3-Aminoisoxazolo[4,5-b]pyrazine (81411-79-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Biological Activity of Pyrazole Carboxylic Acids: A Technical Guide

Executive Summary

The Pyrazole Carboxylic Acid (PCA) scaffold represents a privileged structure in medicinal chemistry, characterized by a 5-membered aromatic heterocycle containing two adjacent nitrogen atoms and a carboxylic acid/derivative moiety. This guide analyzes the pharmacophoric versatility of PCAs, specifically their role as COX-2 selective inhibitors , Kinase inhibitors (CDK2/VEGFR-2) , and antimicrobial agents .

This document moves beyond basic literature review to provide a causal analysis of structure-activity relationships (SAR), self-validating experimental protocols, and mechanistic pathway mapping.

The Pharmacophore: Structural Logic & SAR

The biological activity of pyrazole carboxylic acids is dictated by the electronic and steric environment of the pyrazole ring. The carboxylic acid group (typically at position 3 or 4) serves as a critical hydrogen bond donor/acceptor, often mimicking the phosphate group in kinase substrates or interacting with the Arg120 residue in COX enzymes.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points and their impact on biological activity.

Figure 1: SAR Logic of Pyrazole Carboxylic Acids. Green arrows indicate lipophilic interactions; Red indicates electronic effects; Yellow indicates key polar interactions.

Mechanistic Profiling

Anti-Inflammatory: COX-2 Inhibition

The most established mechanism for PCAs is the selective inhibition of Cyclooxygenase-2 (COX-2). Unlike traditional NSAIDs that bind Arg120 in both COX-1 and COX-2, PCAs with bulky substituents (e.g., 1,5-diaryl derivatives) exploit the larger hydrophobic side pocket of COX-2 (Val523) which is inaccessible in COX-1 due to the presence of Isoleucine at position 523.

-

Mechanism: The carboxylate or carboxamide moiety forms hydrogen bonds with Arg120 and Tyr355 at the base of the active site, while the pyrazole ring scaffolds the phenyl rings into the hydrophobic pocket.

-

Therapeutic Advantage: Reduced gastrointestinal toxicity compared to non-selective NSAIDs.

Anticancer: Kinase Inhibition (CDK2 / VEGFR-2)

PCAs act as ATP-competitive inhibitors. The pyrazole nitrogen and the carboxylic acid/amide carbonyl often form a "hinge-binding" motif.

-

CDK2 (Cyclin-Dependent Kinase 2): Inhibition leads to G0/G1 cell cycle arrest.

-

VEGFR-2: Inhibition disrupts angiogenesis.

-

Key Insight: 4-substituted pyrazole carboxylic acids often show higher potency against kinases due to better geometric alignment with the ATP-binding cleft.

Antimicrobial: Membrane Disruption & Enzyme Inhibition

Derivatives bearing electron-withdrawing groups (Cl, NO2) at C4 exhibit broad-spectrum activity.

-

Target: While less specific than in cancer, mechanisms include inhibition of bacterial DNA gyrase and disruption of cell membrane integrity due to the amphiphilic nature of N-aryl pyrazole carboxylic acids.

Quantitative Activity Data

The following table summarizes potency ranges for key derivatives based on recent literature [1][2][3].

| Biological Activity | Target / Strain | Key Substituent (SAR) | Typical IC50 / MIC | Reference Standard |

| Anti-inflammatory | COX-2 (Enzyme) | 1-phenyl-5-(4-methoxyphenyl) | 0.01 - 0.05 µM | Celecoxib (0.04 µM) |

| Anticancer | MCF-7 (Breast) | 4-benzoyl-1,5-diphenyl | 5.8 - 9.3 µM | Doxorubicin |

| Anticancer | VEGFR-2 (Kinase) | Pyrazoline-conjugated | ~0.2 µM | Sunitinib |

| Antibacterial | S. aureus (MRSA) | 4-(2,4-dichlorobenzoyl) | 1 - 4 µg/mL | Ciprofloxacin |

| Antifungal | C. albicans | 3,4-dicarboxylic acid derivs | 8 - 16 µg/mL | Fluconazole |

Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrazole-3-Carboxylic Acids

Rationale: This "One-Pot" cyclocondensation is chosen for its ability to strictly control regioselectivity, avoiding the formation of inseparable isomers common in hydrazine reactions.

Reagents:

-

Aryl hydrazine hydrochloride (1.0 equiv)

-

Diethyl acetylenedicarboxylate (DEAD) or Ethyl pyruvate derivative (1.0 equiv)

-

Ethanol (Solvent)[1]

-

Glacial Acetic Acid (Catalyst)

Workflow:

-

Dissolution: Dissolve 0.01 mol of aryl hydrazine in 20 mL absolute ethanol.

-

Addition: Add 0.01 mol of 1,3-dicarbonyl equivalent (e.g., ethyl 2,4-dioxovalerate) dropwise at 0°C.

-

Cyclization: Add 3 drops of glacial acetic acid. Reflux for 4–6 hours. Monitor via TLC (3:7 Ethyl Acetate:Hexane).

-

Isolation: Pour reaction mixture into crushed ice. The precipitate is the ester intermediate.

-

Hydrolysis: Reflux the ester in 10% NaOH/Ethanol (1:1) for 2 hours. Acidify with HCl to pH 2 to precipitate the free Pyrazole Carboxylic Acid .

-

Validation: 1H-NMR must show singlet for pyrazole-H4 (if unsubstituted) around δ 6.5-7.0 ppm and disappearance of ethyl ester quartet/triplet.

Protocol B: In Vitro COX-2 Inhibition Assay (Colorimetric)

Rationale: A self-validating enzymatic assay using TMPD oxidation to measure peroxidase activity of COX.

Materials:

-

Ovine COX-2 enzyme.

-

Arachidonic Acid (Substrate).

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Colorimetric indicator.

-

Test Compound (PCA derivative) dissolved in DMSO.

Step-by-Step:

-

Blanking: Prepare a "No Enzyme" well (Buffer + Heme + TMPD) to account for non-enzymatic oxidation.

-

Inhibition Phase: Incubate 10 µL of Test Compound (varying concentrations 0.01–10 µM) with 10 µL COX-2 enzyme in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

-

Control: Use Celecoxib (1 µM) as positive control.

-

-

Activation: Add 20 µL of Arachidonic Acid / TMPD mixture to initiate reaction.

-

Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX activity.

-

Calculation:

Pathway Visualization: COX-2 Inhibition Logic

Figure 2: Mechanism of Action for COX-2 Inhibition by Pyrazole Carboxylic Acids. The inhibitor blocks the conversion of Arachidonic Acid to Prostaglandins.

References

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Source: Mini-Reviews in Organic Chemistry (2021).[2] URL:[Link][3][4][5]

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Source: European Journal of Medicinal Chemistry (2014).[1][6][7] URL:[Link]

-

Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Source: Bioorganic & Medicinal Chemistry Letters (2015).[8] URL:[Link]

-

Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Source: Archiv der Pharmazie (2021).[9] URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1-Ethyl-1H-pyrazole-4-carboxylic Acid and Its Derivatives

[1]

Executive Summary & Chemical Identity

1-Ethyl-1H-pyrazole-4-carboxylic acid is a "privileged scaffold" in drug discovery.[1] Its structural rigidity, combined with the hydrogen-bond acceptor/donor profile of the pyrazole ring, makes it an ideal core for ATP-competitive kinase inhibitors (targeting the hinge region) and SDHI fungicides . Unlike its 1-methyl analog, the 1-ethyl substituent provides increased lipophilicity (

Chemical Data Profile

| Property | Specification |

| IUPAC Name | 1-Ethyl-1H-pyrazole-4-carboxylic acid |

| CAS Number | 35965-43-2 |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water |

| pKa (Calc) | ~3.5 (Carboxylic acid), ~2.5 (Pyrazole N) |

| Key Derivative | Ethyl 1-ethyl-1H-pyrazole-4-carboxylate (Ester precursor) |

Synthesis Architectures

The synthesis of the 1-ethyl-4-carboxylic acid core can be approached via two primary retrosynthetic pathways: Direct Cyclization (Route A) and Post-Synthetic Alkylation (Route B).[1]

Strategic Analysis[1]

-

Route A (Direct Cyclization): Uses ethyl hydrazine.[1] Higher regioselectivity but requires handling substituted hydrazines.[1]

-

Route B (Alkylation): Uses commercially available ethyl 1H-pyrazole-4-carboxylate.[1] Cheaper starting materials but requires separation of N1/N2 regioisomers if the pyrazole is asymmetric (not an issue for the 4-carboxylate symmetric core).[1] This is the preferred lab-scale route.

Synthesis Workflow Diagram

Caption: Comparative synthetic routes. Route B (via Alkylation) is standard for accessing specific N-alkyl derivatives from a common intermediate.[1]

Detailed Experimental Protocols

Protocol A: Synthesis via N-Alkylation (Route B)[1]

This protocol describes the conversion of ethyl 1H-pyrazole-4-carboxylate to the target acid.[1]

Step 1: N-Ethylation[1]

-

Reagents: Ethyl 1H-pyrazole-4-carboxylate (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Anhydrous DMF or Acetone.

-

Procedure:

-

Dissolve ethyl 1H-pyrazole-4-carboxylate in DMF (0.5 M concentration).

-

Add

and stir at room temperature for 15 minutes to deprotonate the pyrazole NH. -

Dropwise add Ethyl Iodide (EtI).[1] Caution: EtI is an alkylating agent; use a fume hood.

-

Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

-

Workup: Dilute with water and extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

, and concentrate.[2] -

Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexane).[1]

-

Yield Expectation: 85-95% (Product: Ethyl 1-ethyl-1H-pyrazole-4-carboxylate).[1]

-

Step 2: Ester Hydrolysis[1][3]

-

Reagents: Ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1.0 eq), Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.0 eq).

-

Solvent: THF:Water (3:1) or MeOH:Water (3:1).[1]

-

Procedure:

-

Dissolve the ester in the solvent mixture.[1]

-

Stir at room temperature for 12 hours or 50°C for 2 hours.

-

Acidification: Concentrate to remove THF/MeOH. Cool the aqueous residue to 0°C.

-

Adjust pH to ~2-3 using 1M HCl.[1] The product usually precipitates as a white solid.[1]

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc/n-Butanol.[1]

-

Medicinal Chemistry Applications

The 1-ethyl-1H-pyrazole-4-carboxylic acid motif is a critical building block for Type I and Type II Kinase Inhibitors .[1]

Structure-Activity Relationship (SAR) Logic[1]

-

Hinge Binding: The pyrazole C4-amide (formed from the acid) often acts as a donor-acceptor motif interacting with the kinase hinge region (e.g., Leu/Met residues).

-

Solvent Front: The 1-ethyl group points towards the solvent-accessible region or a hydrophobic sub-pocket (Gatekeeper residue proximity), providing better permeability than the unsubstituted NH and different steric fit than the methyl analog.

-

Bioisosterism: The pyrazole-4-amide is a bioisostere of the benzamide and urea moieties found in many oncology drugs.[1]

Biological Signaling & Mechanism Diagram

Caption: Pharmacophore mapping of the pyrazole scaffold within the kinase ATP-binding pocket.

Case Studies in Drug Discovery

-

IRAK4 Inhibitors: N-(1H-pyrazol-4-yl)carboxamides have been optimized for Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibition.[1] The 1-ethyl substitution helps tune the physicochemical properties (LLE - Ligand Lipophilicity Efficiency) compared to the more polar unsubstituted pyrazole.[1]

-

FLT3 Inhibitors: In Acute Myeloid Leukemia (AML), pyrazole-3 and -4-carboxamides serve as scaffolds to target FLT3-ITD mutations.[1] The ethyl group prevents metabolic N-dealkylation better than methyl in certain metabolic stability assays.[1]

Characterization & Quality Control

To validate the synthesis of 1-Ethyl-1H-pyrazole-4-carboxylic acid, the following analytical signatures must be confirmed.

-

¹H NMR (DMSO-d₆, 400 MHz):

- 12.2 ppm (s, 1H, -COOH) – Broad singlet, may exchange.

- 8.30 ppm (s, 1H, H-5 pyrazole).

- 7.85 ppm (s, 1H, H-3 pyrazole).

- 4.15 ppm (q, 2H, N-CH ₂-CH₃).[1]

- 1.40 ppm (t, 3H, N-CH₂-CH ₃).[1]

-

Note: The absence of the ester ethoxy signals (quartet at ~4.3, triplet at ~1.3) confirms hydrolysis, though the N-ethyl signals will be similar.[1] Look for the acid proton and shift in the aromatic region.[1]

-

LC-MS:

-

ESI (+): m/z = 141.1 [M+H]⁺.[1]

-

References

-

PubChem. Ethyl 1H-pyrazole-4-carboxylate (Compound Summary). National Library of Medicine.[1] Link

-

ChemicalBook. Synthesis of Ethyl 1H-pyrazole-4-carboxylate and derivatives.Link[1]

-

National Institutes of Health (NIH). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020).[1]Link[1]

-

ResearchGate. Synthesis and biological evaluation of pyrazole carboxamide derivatives.Link

-

Google Patents. Process for the preparation of pyrazole derivatives (WO2011064798).[1]Link[1]

Sources

- 1. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. 4-吡唑羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]

In-Depth Technical Guide to the Theoretical Study of 1-Ethyl-1H-pyrazole-4-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 1-Ethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] A thorough understanding of the structural, electronic, and spectroscopic properties of 1-Ethyl-1H-pyrazole-4-carboxylic acid at a molecular level is paramount for the rational design of novel therapeutics. This guide outlines a selection of robust computational methodologies, from geometry optimization and spectroscopic predictions to molecular docking simulations, to elucidate the molecule's behavior and potential as a pharmacophore. The protocols described herein are designed to be self-validating by cross-referencing computational data with established experimental principles and data from analogous structures.

Introduction: The Significance of Pyrazole Carboxylic Acids in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and antitumor effects. The incorporation of a carboxylic acid moiety at the 4-position of the pyrazole ring introduces a key functional group that can participate in crucial intermolecular interactions, such as hydrogen bonding with biological targets. The N-ethyl substituent modulates the molecule's lipophilicity and steric profile, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

A comprehensive theoretical study of 1-Ethyl-1H-pyrazole-4-carboxylic acid is therefore essential to build a foundational understanding of its intrinsic properties, which in turn can guide synthetic efforts and biological screening campaigns. This guide will detail the necessary computational workflows to achieve this.

Molecular Structure and Properties: A Computational Approach

A fundamental aspect of understanding a molecule's function is to determine its three-dimensional structure and electronic properties. Density Functional Theory (DFT) has emerged as a powerful and accurate method for such investigations.

Geometry Optimization

The first step in any theoretical study is to determine the most stable conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol for Geometry Optimization:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

-

Method: The B3LYP hybrid functional is a robust and widely used functional for geometry optimizations of organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set provides a good balance between accuracy and computational cost for molecules of this size.

-

Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed, using water as the solvent.

-

Frequency Calculation: Following the optimization, a frequency calculation must be performed at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The output of this calculation will provide the optimized Cartesian coordinates of the atoms, from which bond lengths, bond angles, and dihedral angles can be determined.

Tautomerism and Conformational Analysis

For 1-Ethyl-1H-pyrazole-4-carboxylic acid, it is important to consider the potential for tautomerism of the pyrazole ring and different conformations of the ethyl and carboxylic acid groups. The relative energies of these different forms should be calculated to identify the global minimum energy structure.

Electronic Properties

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting regions of positive (electron-poor) and negative (electron-rich) potential. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

Table 1: Calculated Properties of 1-Ethyl-1H-pyrazole-4-carboxylic acid (Hypothetical Data)

| Property | Value |

| Dipole Moment (Debye) | 3.5 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.6 |

| pKa (calculated) | 4.2 |

Spectroscopic Characterization: Bridging Theory and Experiment

Vibrational Spectroscopy (IR)

The calculated vibrational frequencies from the DFT frequency calculation can be used to generate a theoretical Infrared (IR) spectrum. It is important to note that calculated frequencies are often systematically higher than experimental values, and a scaling factor (typically around 0.96 for B3LYP) is often applied.

Key Expected Vibrational Modes:

-

O-H stretch (carboxylic acid): A broad absorption in the range of 2500-3300 cm⁻¹.[2][3]

-

C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹.[2][3]

-

C=N and C=C stretches (pyrazole ring): Absorptions in the 1400-1600 cm⁻¹ region.

-

C-H stretches (ethyl and pyrazole): Absorptions around 2900-3100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory. The calculated chemical shifts should be referenced against a standard, such as tetramethylsilane (TMS).

Expected ¹H NMR Chemical Shifts:

-

Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically >10 ppm.[3]

-

Pyrazole Ring Protons: Two singlets in the aromatic region (around 7-8 ppm).

-

Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene protons and a triplet for the methyl protons in the upfield region.

Expected ¹³C NMR Chemical Shifts:

-

Carboxylic Carbonyl Carbon (-COOH): In the range of 165-185 ppm.[3]

-

Pyrazole Ring Carbons: In the aromatic region (around 110-150 ppm).

-

Ethyl Group Carbons (-CH₂CH₃): In the upfield region.

Synthesis and Experimental Validation

While this guide focuses on theoretical studies, a brief outline of the synthesis is crucial for context and for obtaining the material for experimental validation.

Proposed Synthesis Workflow

1-Ethyl-1H-pyrazole-4-carboxylic acid can be synthesized from its corresponding ethyl ester, ethyl 1-ethyl-1H-pyrazole-4-carboxylate. The ethyl ester can be prepared via several established methods for pyrazole synthesis.[1] The final step is the hydrolysis of the ester.

Protocol for Hydrolysis of Ethyl 1-Ethyl-1H-pyrazole-4-carboxylate:

-

Reagents: Ethyl 1-ethyl-1H-pyrazole-4-carboxylate, sodium hydroxide (or another suitable base), water, hydrochloric acid.

-

Procedure: The ester is heated under reflux with an aqueous solution of sodium hydroxide.[4]

-

Workup: After the reaction is complete, the solution is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid.

-

Purification: The crude product can be purified by recrystallization.

Caption: Proposed synthetic workflow for 1-Ethyl-1H-pyrazole-4-carboxylic acid.

Application in Drug Design: Molecular Docking

To explore the potential of 1-Ethyl-1H-pyrazole-4-carboxylic acid as a drug candidate, molecular docking simulations can be performed. This computational technique predicts the preferred orientation of a ligand when bound to a protein target.

Protocol for Molecular Docking:

-

Target Selection: Based on the known biological activities of pyrazole derivatives, a relevant protein target should be selected. For example, cyclooxygenase-2 (COX-2) is a common target for anti-inflammatory drugs.

-

Software: AutoDock, Glide, or GOLD are widely used for molecular docking.

-

Ligand Preparation: The 3D structure of 1-Ethyl-1H-pyrazole-4-carboxylic acid, obtained from the geometry optimization, should be prepared by adding charges and defining rotatable bonds.

-

Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Docking Simulation: The ligand is docked into the active site of the receptor. The results are typically scored based on the predicted binding affinity.

Caption: A typical workflow for molecular docking studies.

The results of the docking study will provide insights into the potential binding mode of 1-Ethyl-1H-pyrazole-4-carboxylic acid within the active site of the target protein and can be used to rationalize its potential biological activity and guide the design of more potent analogs.

Conclusion

The theoretical study of 1-Ethyl-1H-pyrazole-4-carboxylic acid, following the comprehensive methodologies outlined in this guide, will provide a deep understanding of its fundamental properties. This knowledge is invaluable for researchers in the field of drug discovery, enabling a more rational and efficient approach to the design and development of novel pyrazole-based therapeutics. The integration of computational chemistry with experimental validation is a powerful paradigm that accelerates the journey from a promising molecule to a potential life-saving drug.

References

-

SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved January 30, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved January 30, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Retrieved January 30, 2026, from [Link]

-

SIELC Technologies. (2018, February 16). 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). Retrieved January 30, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 30, 2026, from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved January 30, 2026, from [Link]

Sources